(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors in a suitable solvent. For instance, the synthesis of 1,3-diazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO . Another example is the synthesis of 1 and 2-substituted benzimidazoles by the reaction of phenylenediamine with p-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is not available .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amides, for instance, react with azo and diazo compounds to generate toxic gases. They also form flammable gases when reacted with strong reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. For instance, 2-ethoxybenzamide, a related compound, is a white or almost-white crystalline powder that is insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is derived from celastrol, a natural compound found in the roots of Tripterygium wilfordii. The synthesis involves connecting a PEG azide moiety to celastrol through an amide linkage. The carboxylic acid activation using HOBt/EDC facilitates this linkage. The compound has been fully characterized using various techniques, including proton (1H) and carbon-13 (13C) NMR, UV, FTIR, and high-resolution mass spectrometry (HRMS) .
Target Interaction: SERCA Inhibition
The synthesized compound’s binding mode with sarco-endoplasmic reticulum (SR) Ca2+ transport ATPase (SERCA) has been investigated. SERCA is a known target for developing therapeutics for rheumatoid arthritis. Computational studies predict the binding interactions, shedding light on potential therapeutic effects .
Drug-Likeness Assessment
Pharmacokinetic properties of the compound have been assessed to evaluate its drug-likeness. Understanding its ADME (absorption, distribution, metabolism, and excretion) properties is crucial for drug development .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6/c1-5-30-19-12-10-9-11-17(19)15-26-27-22(28)16-25-24(29)18-13-20(31-6-2)23(33-8-4)21(14-18)32-7-3/h9-15H,5-8,16H2,1-4H3,(H,25,29)(H,27,28)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGMWRASXJANSN-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.